molecular formula C6H4N2O2S B116809 Thieno[2,3-d]pyrimidine-2,4-diol CAS No. 18740-38-0

Thieno[2,3-d]pyrimidine-2,4-diol

Cat. No. B116809
CAS RN: 18740-38-0
M. Wt: 168.18 g/mol
InChI Key: JGOOQALRLGHKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C6H4N2O2S . It is also known by other names such as 1H-Thieno[2,3-d]pyrimidine-2,4-dione . The compound has a molecular weight of 168.18 g/mol .


Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives have been synthesized for various studies. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis involved the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-d]pyrimidine-2,4-diol includes a thieno[2,3-d]pyrimidine core. The InChI representation of the molecule is InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) . The Canonical SMILES representation is C1=CSC2=C1C(=O)NC(=O)N2 .


Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidine-2,4-diol has a molecular weight of 168.18 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 167.99934855 g/mol . The Topological Polar Surface Area is 86.4 Ų .

Scientific Research Applications

  • Antimicrobial Activity : Thieno[2,3-d]pyrimidine derivatives, synthesized from thieno[2,3-d]pyrimidine-2,4-diol, have demonstrated significant antimicrobial activity. These compounds were effective against a range of bacterial and fungal species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia, Candida albicans, and Aspergillus flavus (Prabhakar et al., 2016).

  • Broad Medical Applications : The thieno[2,3-d]pyrimidine scaffold is structurally similar to adenine and shows a range of medical applications, such as anticancer, anti-inflammatory, anti-microbial, and CNS protective agents. This diversity in application is attributed to its structure-activity relationship and synthetic versatility (Ali et al., 2019).

  • Synthetic Advancements : Recent progress in synthesizing thieno[2,3-d]pyrimidine compounds has focused on tandem cyclization techniques. These methods aim to shorten reaction times, enhance yields, reduce costs, and improve overall efficiency (Sun et al., 2020).

  • Radioprotective and Antitumor Activity : Novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles have shown promising radioprotective and antitumor activities, highlighting their potential in cancer research and therapy (Alqasoumi et al., 2009).

  • Kinase Inhibition and Anticancer Agents : Thieno[2,3-d]pyrimidine based derivatives are known for their inhibitory activities towards various protein kinase enzymes, making them significant in the field of anticancer research (Elrazaz et al., 2015).

  • Synthesis and Biological Activity : Thieno[2,3-d]pyrimidines have been synthesized from 2-aminothiophene-3-carboxylic acid esters, and their biological activities, including antimicrobial and anti-inflammatory properties, have been examined (Al-Taisan et al., 2010).

  • Mass Spectrometry Characterization : 2,4-substituted thieno[3,2-d]pyrimidines have shown complex fragmentation behavior under electrospray ionization collision-induced dissociation, providing insights into their structural characterization (Guo et al., 2020).

  • Drug-like Properties : Extended SAR study of thieno[2,3-d]pyrimidines as EGFR inhibitors, focusing on ADME properties, has revealed compounds with improved solubility and metabolic stability, highlighting their potential as anti-cancer agents (Bugge et al., 2016).

Future Directions

Thieno[2,3-d]pyrimidine derivatives have shown promise in various studies, particularly in cancer research. For instance, they have been used as targeted therapy for PI3K . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

1H-thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOOQALRLGHKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480925
Record name thieno[2,3-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-d]pyrimidine-2,4-diol

CAS RN

18740-38-0
Record name thieno[2,3-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18740-38-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl-2-aminothiophene-3-carboxylate (2.03 g, 12.9 mmol) in acetic acid (65 mL) and water (6.5 mL) was added a solution of potassium cyanate (3.14 g, 38.7 mmol) dissolved in water (10.4 mL) dropwise via syringe. The reaction was stirred at room temperature for 15 h, upon completion of the reaction; the reaction mixture was concentrated to 75% and filtered off white solid. To the solid was added 6% aqueous sodium hydroxide (16 mL) and refluxed for 2 h. After cooling to room temperature, the solution was acidified using 12N HCl to pH=6. The resultant precipitate was filtered, washed with water and dried in a vacuum oven overnight to give 546 mg (25%) of the title compound as an orange solid which was used without any further purification:
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10.4 mL
Type
solvent
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

Scheme 6 shows the synthesis of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 starting by cyclization of methyl 2-amino-thiophenecarboxylate 15 (95 g) with chlorosulfonyl isocyanate at low temperature remains (−60° C. to −55° C.) to give thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16. Phosphorous oxychloride was added slowly to a cold solution of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16 and N,N-dimethylaniline (0.75 equiv.) in acetonitrile while maintaining the temperature below 25° C. The mixture was then heated to 80-85° C. and stirred for 24 hours to afford dichlorothieno[2,3-d]pyrimidine 17. Morpholine (2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 in methanol and stirred at ambient temperature for 1 h to give 18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-d]pyrimidine-2,4-diol
Reactant of Route 2
Reactant of Route 2
Thieno[2,3-d]pyrimidine-2,4-diol
Reactant of Route 3
Thieno[2,3-d]pyrimidine-2,4-diol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Thieno[2,3-d]pyrimidine-2,4-diol
Reactant of Route 5
Thieno[2,3-d]pyrimidine-2,4-diol
Reactant of Route 6
Thieno[2,3-d]pyrimidine-2,4-diol

Citations

For This Compound
7
Citations
V Prabhakar, KS Babu, LK Ravindranath… - Indian J. Adv. Chem …, 2017 - ijacskros.com
A new series of N-(4-(substituted amino) thieno [2, 3-d] pyrimidin-2-yl) thiophene/Furan-2-carboxamide (7 aj) derivatives were synthesized by a five-step procedure that afforded …
Number of citations: 13 www.ijacskros.com
FAA El-Hag, AA Elrashedy, AMK Sweed… - Egyptian …, 2022 - epj.eg.net
Background The chemistry of condensed heterocyclic compounds has emerged in numerous reports for their diverse biological properties and drug discovery. Pyrimidine and triazine …
Number of citations: 0 www.epj.eg.net
LS Reddy, BE Naik - 2018 - thepharmajournal.com
A series of novel 4-Substituted & different Substituted Heterocyclic-N-(2-thiomorpholin othieno [2, 3-d] pyrimidin-4-yl) benzamide derivatives were synthesized by a facile Five-step …
Number of citations: 0 www.thepharmajournal.com
V Vikram, K Amperayani, VRS Ummidi… - Russian Journal of …, 2021 - Springer
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1 H and 13 C NMR spectrometry. All the …
Number of citations: 2 link.springer.com
SF Hojati, S Mohamadi, N MoeiniEghbali, H Raouf - heteroletters.org
A novel multi-component reaction for synthesis of spiro [indoline3, 4′-pyrano [2, 3-c] pyrazole] derivatives is reported herein. 1, 3-Dibromo-5, 5-dimethylhydantoin is found to catalyze …
Number of citations: 4 www.heteroletters.org
V Prabhakar, S Babu Kondra, SR Maddula - Org. Chem. Curr. Res, 2016
Number of citations: 4
LS Reddy, BE Naik - …, 2018 - RAMAN PUBL C/O DR VANDANA …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.